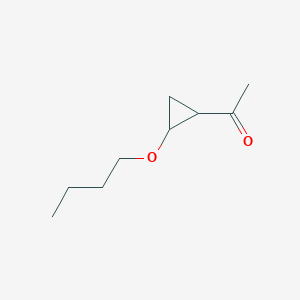
1-(2-Butoxycyclopropyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Butoxycyclopropyl)ethan-1-one is a chemical compound with the molecular formula C9H16O2 It is characterized by a cyclopropyl ring substituted with a butoxy group and an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Butoxycyclopropyl)ethan-1-one typically involves the cyclopropanation of an appropriate precursor followed by functional group modifications. One common method involves the reaction of a butoxy-substituted alkene with a diazo compound under photochemical conditions to form the cyclopropyl ring. The reaction conditions often include the use of a photoredox catalyst and a suitable solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale reactions might employ continuous flow reactors to ensure consistent product quality and efficient use of resources .
化学反応の分析
Types of Reactions: 1-(2-Butoxycyclopropyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group or the ethanone moiety is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
科学的研究の応用
1-(2-Butoxycyclopropyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism by which 1-(2-Butoxycyclopropyl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and cellular processes .
類似化合物との比較
1-Cyclopropylethan-1-one: Shares the cyclopropyl and ethanone moieties but lacks the butoxy group.
Cyclopropyl methyl ketone: Similar structure but with a methyl group instead of the butoxy group.
Acetylcyclopropane: Another related compound with a cyclopropyl ring and an acetyl group
Uniqueness: 1-(2-Butoxycyclopropyl)ethan-1-one is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
特性
CAS番号 |
5558-25-8 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
1-(2-butoxycyclopropyl)ethanone |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-11-9-6-8(9)7(2)10/h8-9H,3-6H2,1-2H3 |
InChIキー |
DGNOUNSEWVIRQW-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1CC1C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


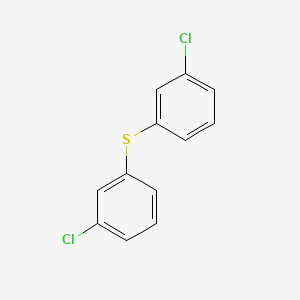

![1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea](/img/structure/B14731657.png)
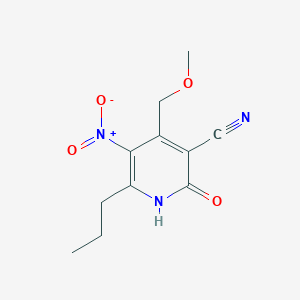
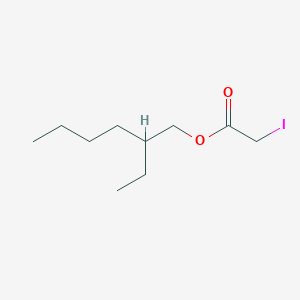
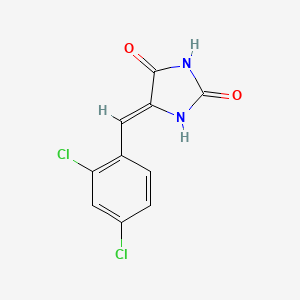
![1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene](/img/structure/B14731674.png)
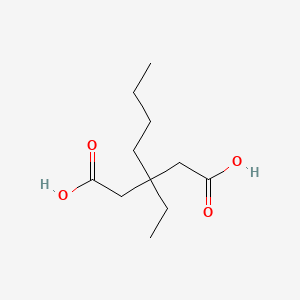
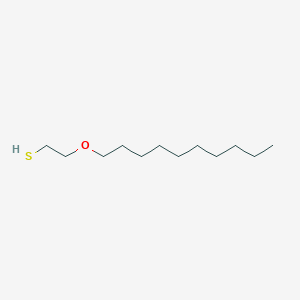
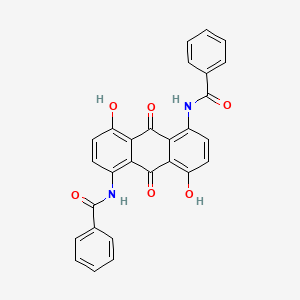
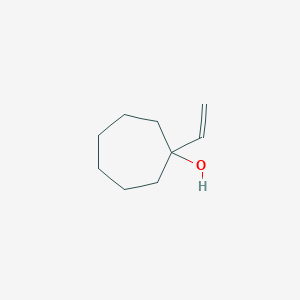
![Tricyclo[3.1.1.1(3,7)]octan-2-one](/img/structure/B14731713.png)
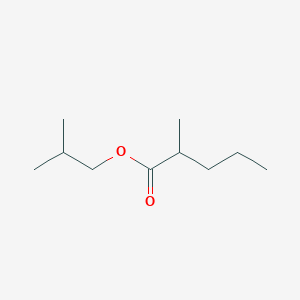
![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)
